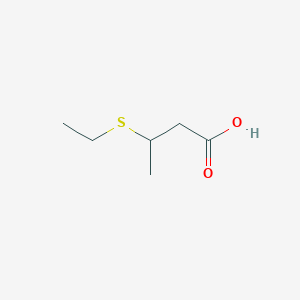

3-(Ethylsulfanyl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

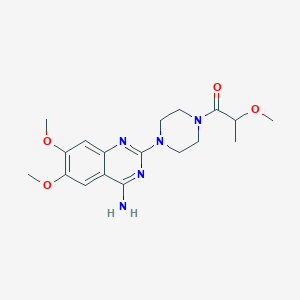

3-(Ethylsulfanyl)butanoic acid, or 3-ESBA, is an organic compound with a variety of applications in the field of scientific research. It is a colorless, odorless, and slightly soluble solid. 3-ESBA is a member of the family of carboxylic acids, and it has a molecular formula of C5H10O2S. It has many potential applications, including use as a chemical reagent, an intermediate in the synthesis of other compounds, and as a tool for studying the biochemical and physiological effects of various compounds.

Scientific Research Applications

Biofuel and Chemical Synthesis

- Research on the synthesis and decomposition of biofuel models, such as ethyl propanoate and methyl butanoate, provides insight into the potential use of 3-(Ethylsulfanyl)butanoic acid in developing renewable energy sources. The study by El‐Nahas et al. (2007) on the thermochemistry and kinetics of these esters elucidates the mechanisms of initiation reactions and intermediate products from unimolecular decomposition reactions, which are crucial for optimizing biofuel production processes (El‐Nahas et al., 2007).

Catalyst Development

- Hasan et al. (2015) explored the use of sulfonic acid-functionalized metal-organic frameworks (MOFs), specifically MIL-101(Cr)-SO3H, as catalysts in the esterification of oleic acid and vapor-phase dehydration of butanol. This research highlights the potential application of sulfur-functionalized compounds in catalysis, underscoring the versatility of such materials in both liquid- and vapor-phase reactions, which could extend to the functionalization and application of this compound in similar contexts (Hasan et al., 2015).

Food Safety and Quality

- The production of characteristic volatile markers, such as 3-methyl-butanal and 3-methyl-butanoic acid, by Staphylococcus aureus in pork was investigated by Hu et al. (2020). Their study demonstrates the potential for using sulfur-containing compounds as metabolic markers for detecting microbial contamination in food, which may extend to the use of this compound as a biomarker in similar research endeavors (Hu et al., 2020).

Pharmaceutical Synthesis

- The synthesis of densely functionalized molecules, such as those explored by Nazir et al. (2018) in the context of urease inhibitors, showcases the importance of sulfur-containing compounds in medicinal chemistry. The methodologies applied in synthesizing these compounds could potentially be adapted to include this compound as a precursor or functional group in the development of new therapeutic agents (Nazir et al., 2018).

Safety and Hazards

The safety data sheet for a similar compound, butyric acid, indicates that it is a combustible liquid, harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . It’s important to handle 3-(Ethylsulfanyl)butanoic acid with care, using appropriate safety measures.

properties

IUPAC Name |

3-ethylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-3-9-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYGRPLJFXVZKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70310507 |

Source

|

| Record name | 3-(Ethylsulfanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89534-40-7 |

Source

|

| Record name | NSC227914 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Ethylsulfanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8S,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-1,17-diol](/img/structure/B51140.png)

![2-[2-(Trifluoromethyl)phenyl]oxirane](/img/structure/B51141.png)

![1-[4-(Oxan-2-yloxy)phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine](/img/structure/B51155.png)